molecular formula C6H6ClNS B8732295 3-Amino-4-chlorobenzenethiol CAS No. 70502-87-3

3-Amino-4-chlorobenzenethiol

Cat. No. B8732295
CAS RN: 70502-87-3
M. Wt: 159.64 g/mol
InChI Key: GWYXGAVKUBLXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-chlorobenzenethiol is a useful research compound. Its molecular formula is C6H6ClNS and its molecular weight is 159.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-chlorobenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-chlorobenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70502-87-3

Product Name

3-Amino-4-chlorobenzenethiol

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

IUPAC Name

3-amino-4-chlorobenzenethiol

InChI

InChI=1S/C6H6ClNS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2

InChI Key

GWYXGAVKUBLXOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled solution (0° C.) of tin(II) chloride (11.260 g, 59.40 mmol) in 10 ml concentrated hydrochloric acid was slowly added 4-chloro-3-nitro-benzenesulfonyl chloride (1.690 g, 6.60 mmol) portionwise. The resulting suspension was kept cool and stirred for 15 minutes before the mixture was heated to reflux for 1 hour. After cooling to room temperature the mixture was diluted with water (100 ml) and carefully neutralised using NaHCO3. The aqueous phase was extracted with chloroform (4×50 ml) and the organic phase separated and dried over Na2SO4. Removal of solvent under vacuum afforded a bright yellow solid. Column chromatography on silica gel using 1:1 chloroform/hexane as the mobile phase afforded 3-amino-4-chlorobenzene thiol as a white solid (0.632 g, 60%).
Quantity
11.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
chloroform hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of concentrated hydrochloric acid (30 mL) and ice (25 g) was added tin (29.7 g) under ice-cooling, followed by adding 4-chloro-3-nitrobenzenesulfonyl chloride (6.4 g), and the mixture was stirred under ice-cooling for 1.5 hours, and then stirred at 90° C. for 2 hours. The insoluble material was removed by filtration, and the filtrate was stirred at room temperature overnight. The precipitated crystals were collected by filtration. The collected crystals were washed with water, and dried under reduced pressure to give the title compound (2.95 g).
Name
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 100 g of chipped ice and 120 g of concentrated hydrochloric acid (35%), 120 g of metallic tin was added and then 25.4 g of 3-nitro-4-chlorobenzenesulfonyl chloride was added thereto. The mixture was stirred for one and a half hours while maintaining the temperature at 0° C. Then, the temperature was increased to 80° C. to 90° C. and the mixture was stirred with heating at the same temperature for 2 hours. After the completion of the reaction, the reaction solution was kept for one day in a cold place (at about -5° C. to about 10° C.). The crystals formed were collected and thoroughly washed with water. From the water used for the washing and the filtrate, newly formed crystals were also recovered and were added to the first crystals obtained.
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two

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